Product packaging for Allyl trifluoroacetate(Cat. No.:CAS No. 383-67-5)

Allyl trifluoroacetate

Cat. No.: B1265431
CAS No.: 383-67-5
M. Wt: 154.09 g/mol
InChI Key: XIVPVSIDXBTZLM-UHFFFAOYSA-N
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Description

Allyl trifluoroacetate (CAS 383-67-5) is a fluorinated organic compound with the molecular formula C5H5F3O2 and an IUPAC name of prop-2-enyl 2,2,2-trifluoroacetate . This compound is a clear, colorless to light yellow liquid at room temperature . It is characterized by a boiling point between 66-75°C, a flash point of -1°C, and a specific gravity of approximately 1.18 . Its structure combines a reactive allyl ester group with a strongly electron-withdrawing trifluoroacetyl group, making it a versatile building block in organic synthesis . In research, this compound is primarily used as a nucleophilic allyl metal precursor in alkylation reactions to generate homoallylic amines, which are valuable scaffolds in medicinal chemistry . It also serves as a key chemical reagent and intermediate in the synthesis of specialized pharmaceuticals . The compound has demonstrated specific utility in advanced catalytic processes. For instance, it is employed in the synthesis of cyclometallated allyliridium complexes, which are crucial intermediates in iridium-catalyzed regioselective and enantioselective allylic substitution reactions . Furthermore, its role in atmospheric chemistry is being studied, as it serves as a model compound to investigate the kinetics of its reaction with OH radicals in the troposphere . From a safety perspective, this compound is a highly flammable liquid and vapor and causes severe skin burns and eye damage . It must be handled with appropriate personal protective equipment and stored in a cool, dry, well-ventilated place away from ignition sources and oxidizing agents . The product is classified for transport as a flammable and corrosive liquid (UN 2924, Packing Group II) . Disclaimer: This product is intended for laboratory research use only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for commercial consumer use . The buyer assumes all responsibility for ensuring compliance with local and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F3O2 B1265431 Allyl trifluoroacetate CAS No. 383-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2,2,2-trifluoroacetate
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InChI

InChI=1S/C5H5F3O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XIVPVSIDXBTZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
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DSSTOX Substance ID

DTXSID70191671
Record name Allyl trifluoroacetate
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Molecular Weight

154.09 g/mol
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CAS No.

383-67-5
Record name Allyl trifluoroacetate
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Record name Allyl trifluoroacetate
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Record name Allyl trifluoroacetate
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Synthesis Methodologies and Precursor Chemistry of Allyl Trifluoroacetate

Established Synthetic Pathways for Allyl Trifluoroacetate (B77799)

The most common and direct method for synthesizing allyl trifluoroacetate involves the reaction of allyl alcohol with a suitable trifluoroacetic acid derivative. This approach is favored for its efficiency and the ready availability of the starting materials.

Reaction of Allyl Alcohol with Trifluoroacetic Acid Derivatives

The esterification reaction between allyl alcohol and a trifluoroacetic acid derivative is the cornerstone of this compound synthesis. The high reactivity of the acid derivative drives the reaction towards the formation of the desired ester.

Trifluoroacetic anhydride (B1165640) is a highly effective reagent for the synthesis of this compound from allyl alcohol. googleapis.com The reaction is typically straightforward, affording the product in good yield. The high reactivity of the anhydride facilitates the esterification process. In some instances, attempts to synthesize nitrate (B79036) esters by reacting an alcohol with a mixture of trifluoroacetic anhydride and lithium nitrate have resulted in the formation of the trifluoroacetate ester as the predominant product, highlighting the efficiency of trifluoroacetic anhydride in this esterification. core.ac.uk

Table 1: Synthesis of this compound using Trifluoroacetic Anhydride

Reactant 1Reactant 2ProductKey Features
Allyl AlcoholTrifluoroacetic AnhydrideThis compoundReadily prepared; efficient reaction. googleapis.com

While the reaction between allyl alcohol and trifluoroacetic anhydride can proceed without a catalyst, certain conditions and catalysts can influence the outcome of related reactions. For instance, trifluoroacetic acid (TFA) itself can act as a catalyst in some allylation reactions. acs.org In the context of other allylic systems, Brønsted acids like TFA have been shown to promote allyl transfer reactions. nih.gov For example, TFA was found to be the most active promoter for the allylation of ketones with allyl dioxazaborolidine. nih.gov In other catalytic systems, such as the palladium-catalyzed isomerization of tertiary allylic alcohols, palladium(II) trifluoroacetate (Pd(TFA)₂) is an effective catalyst. organic-chemistry.org The choice of catalyst is crucial and depends on the specific reactants and desired transformation.

Alternative Synthetic Routes to this compound

While the direct esterification of allyl alcohol is the most prevalent method, other strategies can lead to the formation of this compound. For example, it can be involved as an intermediate or a product in more complex transformations. In palladium-catalyzed reactions, this compound can be generated in situ or used as a starting material for further reactions, such as the synthesis of homoallylic amines. acs.orgresearchgate.net These alternative routes often embed the synthesis of this compound within a larger synthetic sequence, demonstrating its role as a versatile intermediate. acs.org

Precursors and Building Blocks in this compound Synthesis

The primary precursors for the synthesis of this compound are straightforward and readily available.

Allyl Alcohol : This is the fundamental building block providing the allyl group. It is a common and inexpensive starting material. googleapis.comnih.gov

Trifluoroacetic Acid Derivatives : Trifluoroacetic anhydride is the most common and efficient reagent for introducing the trifluoroacetate moiety. googleapis.comcore.ac.uk Trifluoroacetic acid itself can also be used, particularly in catalyzed reactions. acs.org

In broader synthetic contexts, this compound itself serves as a precursor for more complex molecules. It is used in palladium-catalyzed couplings to form gem-difluoroalkenes and in the synthesis of homoallylic amines. acs.orgchinesechemsoc.org It also acts as a precursor for the synthesis of functional and biodegradable poly(amino esters). nih.gov

Table 2: Key Precursors for this compound Synthesis

PrecursorRole in Synthesis
Allyl AlcoholSource of the allyl group. googleapis.com
Trifluoroacetic AnhydrideProvides the trifluoroacetyl group for esterification. googleapis.comcore.ac.uk
Trifluoroacetic AcidCan be used directly or as a catalyst. acs.org

Reactivity and Mechanistic Investigations of Allyl Trifluoroacetate

Fundamental Reaction Mechanisms Involving Allyl Trifluoroacetate (B77799)

Allyl trifluoroacetate is utilized in several key reaction types, including allylation, cycloaddition, and fluorination reactions. These processes are fundamental to the synthesis of a variety of organic compounds.

Allylation Reactions and Homoallylic Alcohol Formation

Allylation reactions are crucial carbon-carbon bond-forming processes that result in the formation of homoallylic alcohols and amines. organic-chemistry.orgnih.govgla.ac.uk this compound serves as an effective allylating agent in these transformations. For instance, in the presence of a palladium catalyst, it can be used to generate homoallylic amines from aldehydes and anisidine. organic-chemistry.orgnih.govacs.orgacs.org This one-pot, three-component synthesis proceeds smoothly with a variety of substrates, including electron-rich aromatic and aliphatic aldehydes. acs.org

A notable aspect of these reactions is the in situ formation of an allylsilane from this compound and hexamethyldisilane (B74624), which then participates in the allylation of an imine. organic-chemistry.orgnih.govacs.org This tandem catalytic process is highly chemoselective. organic-chemistry.org However, with less reactive substrates, a background Sakurai reaction can lead to the formation of homoallylic alcohol as a byproduct. organic-chemistry.org This can be mitigated by adjusting reaction conditions to favor imine allylation. organic-chemistry.org The direct substitution of a hydroxyl group in alcohols with allylsilanes is an atom-efficient method for creating carbon-carbon bonds, as it avoids the need to first convert the hydroxyl group into a better leaving group like trifluoroacetate. acs.org

The stereoselectivity of allylation reactions is often rationalized using the Zimmerman-Traxler transition state model, which predicts the formation of specific diastereomers. diva-portal.org The development of asymmetric allylation methods continues to be an active area of research, aiming to produce enantioenriched homoallylic alcohols and amines. gla.ac.ukdiva-portal.org

Cycloaddition Reactions, Specifically [4+2] Cycloadditions

While the provided information primarily details [3+2] and [4+3] cycloadditions, the principles can be extended to understand the potential of this compound in [4+2] cycloadditions, also known as Diels-Alder reactions. Cycloaddition reactions are powerful methods for constructing cyclic compounds. illinois.edu In a [4+2] cycloaddition, a conjugated diene reacts with a dienophile to form a six-membered ring. Allylic compounds, due to their electronic nature, can act as dienophiles.

Research has shown that palladium-catalyzed three-component [3+2] cycloadditions involving propargyl trifluoroacetates, ethylidene malononitriles, and allyltributylstannane (B1265786) can produce highly substituted cyclopentenes. acs.orgacs.org This highlights the utility of trifluoroacetate as a leaving group in palladium-catalyzed cycloadditions. Although direct examples of this compound in [4+2] cycloadditions are not detailed in the provided search results, its reactivity in other cycloadditions suggests its potential as a substrate in this class of reactions as well. The stereochemical outcome of nitrile oxide cycloadditions with alkenes bearing an allylic oxygen substituent has been studied, demonstrating that diastereoselectivity can be achieved. nih.gov

Fluorination Reactions for Introducing Fluorine Atoms

The introduction of fluorine into organic molecules is of significant interest due to the unique properties it imparts. beilstein-journals.orgchinesechemsoc.orgnih.gov this compound can be a precursor in the synthesis of allylic fluorides. Palladium-catalyzed allylic C-H trifluoroacetoxylation of functionalized olefins can produce allylic trifluoroacetates, which can then potentially undergo fluorination. diva-portal.org

Transition-metal-catalyzed fluorination has emerged as a powerful method for C-F bond formation. beilstein-journals.org Palladium-catalyzed reactions, for example, can convert allylic chlorides to allylic fluorides. acs.org Mechanistic studies suggest that these reactions proceed through an allylpalladium fluoride (B91410) intermediate. acs.org While the direct fluorination of this compound is not explicitly detailed, the existing methods for fluorinating other allylic compounds provide a basis for how such a transformation might be achieved. For instance, palladium(II) difluorocarbene complexes have been used in catalytic couplings with allyl trifluoroacetates to furnish gem-difluoroalkenes. chinesechemsoc.org This reaction proceeds via oxidative addition of the palladium(0) to the allyl electrophile, followed by the formation of a palladium(II) difluorocarbene intermediate. chinesechemsoc.org

Role in Transition Metal-Catalyzed Transformations

This compound is a valuable substrate in a variety of transition metal-catalyzed reactions, particularly those involving palladium.

Palladium-Catalyzed Reactions

Palladium complexes are widely used to catalyze transformations involving this compound. researchgate.net These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then react with various nucleophiles.

A key palladium-catalyzed reaction of this compound is its conversion to an allylsilane in the presence of hexamethyldisilane. organic-chemistry.orgnih.govacs.orgacs.orgresearchgate.net This transformation is a crucial step in one-pot, multi-component reactions that lead to the synthesis of homoallylic amines. organic-chemistry.orgnih.govacs.orgacs.orgorganic-chemistry.org The palladium catalyst is essential for both the formation of the allylsilane and the subsequent allylation of the imine. acs.org The reaction conditions can be optimized to achieve high yields, even for challenging substrates. organic-chemistry.org

Table 1: Palladium-Catalyzed Three-Component Synthesis of Homoallylic Amines acs.org

Aldehyde Imine Product Yield (%)
4-Nitrobenzaldehyde 1a 2a 74
4-Chlorobenzaldehyde 1b 2b 85
4-Bromobenzaldehyde 1c 2c 88
4-Fluorobenzaldehyde 1d 2d 81
2-Naphthaldehyde 1e 2e 91
Benzaldehyde 1f 2f 70
4-Methoxybenzaldehyde 1g 2g 65
Cyclohexanecarboxaldehyde 1h 2h 96
Isovaleraldehyde 1i 2i 76

Reaction conditions: Aldehyde (1.0 equiv), p-anisidine (B42471) (1.1 equiv, unless otherwise noted), this compound (1.5 equiv), hexamethyldisilane (1.5 equiv), [Pd(cinnamyl)Cl]2 (2.5 mol %), P(o-tol)3 (10 mol %), TBAF (1.5 equiv) in THF at 60 °C. Isolated yields after silica (B1680970) gel chromatography. acs.org

The data demonstrates that electron-poor aromatic imines generally provide higher yields of the homoallylic amine product. acs.org

Imine Allylation and Homoallylic Amine Synthesis

This compound serves as a valuable precursor for nucleophilic allylmetal species in the synthesis of homoallylic amines through imine allylation. acs.orgacs.orgnih.gov A notable application is a palladium-catalyzed, one-pot, three-component reaction involving aldehydes, anisidine, and this compound, utilizing hexamethyldisilane as a terminal reducing agent. acs.org This process demonstrates a tandem, two-step transformation where a single palladium complex catalyzes both the formation of an allylsilane from this compound and the subsequent allylation of an in situ generated imine. acs.orgresearchgate.net

The reaction sequence begins with the formation of an imine from an aldehyde and anisidine. Concurrently, the palladium catalyst facilitates the conversion of this compound and hexamethyldisilane into a nucleophilic allylsilane. This allylsilane then adds to the imine, also under palladium catalysis, to yield the desired homoallylic amine. acs.org Control experiments have confirmed that the palladium catalyst is essential for both transformations; no product is formed from preformed allylsilane and imine in the absence of the palladium complex. acs.org This method is effective for a range of substrates, including electron-rich aromatic and aliphatic aldehydes, which smoothly produce homoallylic amines in good to excellent yields. acs.orgacs.org

Table 1: Palladium-Catalyzed Three-Component Synthesis of Homoallylic Amines

This table presents the yields of homoallylic amines synthesized from various aldehydes, p-anisidine, and this compound in a one-pot reaction.

EntryAldehydeProductYield (%)
14-MeOC₆H₄CHO4-MeOC₆H₄CH(NHAr)CH₂CH=CH₂91
24-CF₃C₆H₄CHO4-CF₃C₆H₄CH(NHAr)CH₂CH=CH₂85
32-furfural2-furyl-CH(NHAr)CH₂CH=CH₂79
4PhCH=CHCHOPhCH=CHCH(NHAr)CH₂CH=CH₂88
5Cyclohexanecarboxaldehydec-C₆H₁₁CH(NHAr)CH₂CH=CH₂81
6Pivalaldehydet-BuCH(NHAr)CH₂CH=CH₂75

Ar = 4-methoxyphenyl. Data sourced from research on palladium-catalyzed synthesis of homoallylic amines. acs.org

Mechanistic Studies of Palladium(II) Difluorocarbene-Involved Catalytic Coupling

In this catalytic system, inexpensive and readily available chlorodifluoroacetate salts, such as potassium chlorodifluoroacetate (ClCF₂CO₂K), function as efficient difluorocarbene precursors. chinesechemsoc.orgchinesechemsoc.org The release of difluorocarbene (:CF₂) from these salts is controlled by the palladium catalyst. chinesechemsoc.org Mechanistic studies suggest that after the initial oxidative addition of the this compound to the Pd(0) center, a ligand exchange occurs between the trifluoroacetate anion on the resulting palladium(II) complex and the chlorodifluoroacetate anion. chinesechemsoc.org Subsequent thermolysis of this complex generates the key palladium(II) difluorocarbene intermediate. chinesechemsoc.org The choice of solvent is also critical, with effective systems being those that have poor solubility for the chlorodifluoroacetate salt but good solubility for the palladium catalyst, thereby controlling the concentration of the difluorocarbene precursor in the reaction phase. chinesechemsoc.org Sodium chlorodifluoroacetate (ClCF₂COONa) is another commonly used reagent for generating difluorocarbene for reactions like difluorocyclopropanation. beilstein-journals.org

A plausible mechanism for this catalytic coupling has been proposed based on experimental and mechanistic studies. chinesechemsoc.orgchinesechemsoc.org The catalytic cycle is initiated by the oxidative addition of this compound with a [Pd(0)Lₙ] complex to generate an allylpalladium(II) species, [Allyl-PdII(Lₙ)X] (Intermediate A ). chinesechemsoc.org This is a common step in many palladium-catalyzed reactions. nih.govsnnu.edu.cn Following this, intermediate A undergoes ligand exchange with the chlorodifluoroacetate salt. The resulting complex then undergoes thermolysis to produce the pivotal intermediate, an allylpalladium(II) difluorocarbene complex, [Allyl-PdII(Lₙ)]=CF₂ (Intermediate B ). chinesechemsoc.org

A key step in the cycle is the rapid migratory insertion of the difluorocarbene into the allyl-palladium bond of intermediate B . chinesechemsoc.orgscispace.com This insertion generates a difluoroalkylpalladium complex, [RCH₂CF₂-PdII(Lₙ)X] (Intermediate C , where R is an alkenyl group). chinesechemsoc.org This formal insertion of a carbene into a metal-carbon bond is a crucial transformation that builds the carbon skeleton of the final product. scispace.com

The final step in the proposed catalytic cycle is the formation of the gem-difluoroalkene product. chinesechemsoc.orgchinesechemsoc.org This occurs via β-hydride elimination from the difluoroalkylpalladium complex (Intermediate C ). chinesechemsoc.org This elimination step regenerates the active [Pd(0)Lₙ] catalyst, allowing it to re-enter the catalytic cycle, and releases the gem-difluoroalkene. chinesechemsoc.orgchinesechemsoc.org This catalytic difluorocarbene transfer reaction has been shown to be highly efficient in preparing a variety of gem-difluoroalkenes with high functional group tolerance. chinesechemsoc.orgchinesechemsoc.org These products are valuable synthetic intermediates, as the carbon-carbon double bond can be further transformed into diverse fluorinated structures of interest in medicinal and materials science. chinesechemsoc.orgresearchgate.netntu.edu.sg

Allylic Fluorination Mechanisms

The mechanism of palladium-catalyzed allylic fluorination has been a subject of detailed computational and experimental investigation. northwestern.eduacs.orgacs.orgprinceton.edu While many studies use allylic chlorides, the findings are relevant to other allylic substrates like trifluoroacetates, which are also known to react with Pd(0) to form cationic allylpalladium complexes. princeton.eduacs.org These studies aim to understand the fundamental steps of C-F bond formation from palladium(II) intermediates. acs.org An outer-sphere pathway, involving the nucleophilic attack of a fluoride ion on an organic ligand coordinated to palladium, is often considered. acs.orgprinceton.edu This approach is an alternative to inner-sphere C-F reductive elimination, which faces kinetic challenges. acs.org

A central finding from mechanistic studies is the role of an allylpalladium fluoride complex as a key intermediate in the catalytic cycle. northwestern.eduacs.orgacs.orgprinceton.edu Evidence supports a homobimetallic mechanism where this intermediate is necessary for generating both the nucleophile and the electrophile required for C-F bond formation. northwestern.eduacs.orgprinceton.edu In this proposed pathway, the C-F bond is formed through the nucleophilic attack of a neutral allylpalladium fluoride complex onto a cationic allylpalladium electrophile. northwestern.eduacs.org This mechanism helps to explain the high branched selectivity and the significant influence of ligands observed in these regioselective fluorination reactions. northwestern.eduacs.org The generation of a neutral allylpalladium fluoride was also indicated in stoichiometric studies related to the carbofluorination of allenes. acs.orgprinceton.edu

Outer-Sphere Nucleophilic Attack

In the context of transition-metal-catalyzed allylic substitution reactions, the mechanism of nucleophilic attack is a critical determinant of the reaction's outcome. For allylic trifluoroacetates, particularly in reactions catalyzed by iridium and palladium, an outer-sphere nucleophilic attack is a prominent pathway. nih.govprinceton.edu This mechanism involves the nucleophile attacking the allyl ligand directly, without prior coordination to the metal center. princeton.eduyoutube.com

Theoretical studies and experimental observations in palladium-catalyzed allylic fluorination also support an outer-sphere mechanism. princeton.eduresearchgate.net A theoretical study indicated that the outer-sphere attack of a fluoride ion on an allylpalladium intermediate is kinetically feasible. princeton.edu This pathway is distinct from reactions with hard nucleophiles like organomagnesium reagents, which typically proceed through an inner-sphere mechanism. princeton.edu The favorability of the outer-sphere mechanism highlights the unique reactivity of certain nucleophiles and the role of the metal catalyst in mediating the C-F bond formation from an allylpalladium intermediate. princeton.eduacs.org

Homobimetallic Mechanisms in C-F Bond Formation

A sophisticated mechanism proposed for carbon-fluorine (C-F) bond formation in some palladium-catalyzed allylic fluorinations involves a homobimetallic pathway. princeton.eduacs.org This mechanism is particularly relevant when considering the complex roles that transition-metal fluorides can play in catalysis. princeton.edu Instead of a simple attack by a "naked" fluoride ion, this pathway suggests that two palladium complexes cooperate to forge the C-F bond. acs.org

The proposed catalytic cycle begins with the oxidative addition of the allylic substrate to a Pd(0) complex, followed by halide exchange to form a neutral allylpalladium fluoride intermediate. acs.org This intermediate is considered key, as it is proposed to be the precursor to both the nucleophilic and electrophilic species required for the C-F bond-forming step. princeton.eduacs.org

The core of the homobimetallic mechanism is the reaction between two distinct palladium species:

A neutral allylpalladium fluoride complex, which acts as the nucleophile.

A cationic allylpalladium complex, which serves as the electrophile. princeton.eduacs.org

Evidence from computational and experimental studies supports this pathway, where the nucleophilic attack of the neutral palladium fluoride onto the cationic palladium electrophile occurs in a homobimetallic transition state. acs.org This interaction results in the formation of the allylic fluoride product and the regeneration of the Pd(0) catalyst. acs.org This model successfully rationalizes unusual ligand effects and high regioselectivity observed in certain allylic fluorination reactions that cannot be explained by simpler mechanisms. acs.org

Nickel-Catalyzed Reactions

This compound serves as a crucial precursor for generating highly active nickel-based catalysts. These catalysts are particularly effective in the polymerization of conjugated dienes, such as butadiene. scispace.comcore.ac.uk The trifluoroacetate anion plays a significant role in modulating the catalyst's activity and the resulting polymer's microstructure. scispace.comumons.ac.be

Polymerization of Dienes, e.g., Butadiene

Nickel-based catalyst systems derived from this compound are widely employed for the polymerization of 1,3-butadiene. google.comrsc.org These systems often involve multiple components, including an organonickel compound (formed in situ), an organoaluminum compound as a co-catalyst or chain transfer agent, and a fluorine-containing compound, which is the trifluoroacetate group itself. umons.ac.begoogle.com The interaction between these components creates a highly active species capable of producing polybutadiene (B167195) with controlled properties. google.comias.ac.in The resulting polymer's characteristics, such as molecular weight, branching, and stereochemistry, are heavily influenced by the specific catalyst formulation and reaction conditions. core.ac.ukumons.ac.begoogle.com

Bis(η³-allylnickel trifluoroacetate) as a Catalyst

The active catalyst species in these polymerizations is often identified as bis(η³-allylnickel trifluoroacetate), represented as [(allyl)Ni(TFA)]₂. scispace.comcore.ac.ukacs.org This complex is a dimeric η³-allyl nickel(II) species that has proven to be an excellent and highly active catalyst for the 1,4-polymerization of butadiene. scispace.com It is typically prepared in situ through the reaction of this compound with a nickel(0) source, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂]. scispace.com

This catalyst demonstrates remarkable versatility, as its activity and the microstructure of the polymer it produces can be finely tuned by the addition of various ligands and by altering the experimental conditions. scispace.com The trifluoroacetate ligand is crucial to its function, influencing the electrophilicity of the nickel center and the dynamics of monomer insertion. core.ac.ukumons.ac.be

Mechanistic Aspects of Chain Growth and Transfer

The polymerization of butadiene catalyzed by bis(η³-allylnickel trifluoroacetate) exhibits characteristics of a "living" polymerization, especially at lower monomer-to-catalyst ratios. scispace.com

Chain Growth (Propagation): The initiation step involves the insertion of a butadiene molecule into the nickel-allyl bond of the catalyst. scispace.com The growing polymer chain remains attached to the nickel center in a η³-allylic form, and propagation proceeds through subsequent insertions of monomer units. scispace.com Under certain conditions, the polymerization is well-controlled, with the polymer's molecular weight increasing linearly with monomer conversion. scispace.com This living nature allows for the re-initiation of polymerization upon addition of more monomer. scispace.com

Chain Transfer: While the system can be living, chain transfer reactions become significant, particularly at high monomer-to-catalyst ratios or in the presence of specific chain transfer agents (CTAs). scispace.comumons.ac.be These reactions limit the final molecular weight of the polymer. scispace.com

Two primary chain transfer mechanisms have been investigated:

β-Hydride Elimination: This pathway involves the transfer of a hydrogen atom from the growing polymer chain to the nickel center, creating a nickel-hydride intermediate and a polymer chain with a terminal diene. core.ac.uk

Coordinative Chain Transfer Polymerization (CCTP): The introduction of CTAs, such as triethylaluminum (B1256330) (AlEt₃) or n-butylethylmagnesium (MgⁿBuEt), induces efficient chain transfer. umons.ac.beacs.org In this process, the growing polymer chain is transferred from the nickel catalyst to the main group metal of the CTA. umons.ac.be This frees the nickel center to initiate a new polymer chain, allowing for the formation of multiple chains per catalyst molecule. umons.ac.be A key consequence of CCTP is the formation of polybutadiene chains terminated with a conjugated diene moiety, which can be reinserted into another growing chain, leading to the one-pot synthesis of branched polybutadiene. umons.ac.beacs.org

The table below summarizes the effect of adding Chain Transfer Agents (CTAs) to the polymerization of butadiene with a π-allyl Nickel(II) trifluoroacetate system.

CTABD/Ni RatioCTA/Ni RatioTime (h)Yield (%)Mn ( kg/mol )Đ (Mw/Mn)1,4-cis (%)1,4-trans (%)1,2-BD (%)
None1000242910.31.863352
MgⁿBuEt100524991.92.151463
AlEt₃100524482.61.950473
Data adapted from studies on coordinative chain transfer polymerization. umons.ac.be The results highlight that CTAs increase reaction rates and yields while lowering molecular weight and altering stereoselectivity.
Stereoselectivity in Polymerization (e.g., 1,4-Polybutadiene Isomers)

The bis(η³-allylnickel trifluoroacetate) catalyst system exhibits tunable stereoselectivity in butadiene polymerization, allowing for the synthesis of polybutadiene with varying microstructures. scispace.comumons.ac.be The nature of the solvent, ligands, and additives like CTAs all play a crucial role in determining the ratio of cis-1,4, trans-1,4, and 1,2-isomers in the final polymer. scispace.comumons.ac.bemdpi.com

Equibinary Polybutadiene: In aromatic solvents like benzene, the catalyst alone typically produces an "equibinary" 1,4-polybutadiene, which contains nearly equal amounts of cis-1,4 and trans-1,4 isomers. scispace.com

Influence of Additives: The stereoselectivity can be shifted significantly. The addition of CTAs like MgⁿBuEt and AlEt₃ leads to an increase in the proportion of 1,4-trans units. umons.ac.be This change is attributed to the additive promoting an η¹ coordination mode of the growing chain over the η³ mode due to increased steric hindrance, which favors the formation of the more stable trans isomer. umons.ac.be

High-Trans Polybutadiene: By carefully selecting catalyst components, including a fluorinated carboxylic acid like trifluoroacetic acid, it is possible to synthesize polybutadiene with a very high content of trans-1,4 units. google.com

High-Cis Polybutadiene: While the base this compound system tends toward trans or mixed isomers, other nickel-based systems, often modified with different ligands, are known to produce high cis-1,4-polybutadiene, which is a highly sought-after industrial rubber. google.comias.ac.in

Theoretical studies using density functional theory (DFT) have been employed to understand the intricate mechanism of cis-trans regulation. nih.gov These studies model the elementary steps of the catalytic cycle to deduce the structure-activity relationships that favor the reaction channels leading to either cis-1,4 or trans-1,4 polymer units. nih.gov

Coordinative Chain Transfer Polymerization (CCTP)

In these systems, CCTP is achieved by introducing a chain transfer agent (CTA), typically a main group metal alkyl such as triethylaluminum (AlEt₃) or butyl ethyl magnesium (MgⁿBuEt). acs.orgumons.ac.be The polymerization of butadiene catalyzed by [π-allyl]Ni[TFA] in the presence of a CTA follows first-order kinetics with respect to the monomer concentration. acs.orgumons.ac.be The introduction of the CTA facilitates a degenerative chain transfer process where the growing polymer chain can transfer from the nickel catalyst to the main group metal of the CTA. umons.ac.be This transalkylation allows for the formation of multiple polymer chains per catalyst molecule. umons.ac.be

A key finding from these studies is that the chain transfer process leads to the formation of polybutadiene chains with a conjugated diene moiety at the chain end. acs.orgumons.ac.be This functionality allows the polymer chain to be reinserted into the catalytic cycle, acting as a macromonomer. This reinsertion process is fundamental to creating branched polybutadiene in a one-pot synthesis, thereby extending the application of CCTP to the production of complex polymer architectures. acs.orgumons.ac.be

Observation and Characterization of Catalytic Intermediates (e.g., NMR Studies)

The mechanistic pathways of reactions involving this compound have been elucidated through the direct observation and characterization of key catalytic intermediates. In the study of iridium-catalyzed enantioselective allylic substitution, this compound serves as a precursor for generating crucial allyliridium complexes. nih.gov The reaction of iridium-ethylene complexes with allyl trifluoroacetates allows for the isolation of these allyliridium intermediates in high yields. nih.gov

These intermediates have been extensively characterized using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopies and, in some cases, solid-state structural analysis. nih.gov For instance, the oxidative addition of linear and branched allylic trifluoroacetates to an ethylene-ligated iridium(I) complex was shown by ³¹P NMR spectroscopy to form two distinct isomers of the resulting allyliridium(III) complex. nih.gov

Table 1: ³¹P NMR Data for Allyliridium Complex Isomers

Isomer³¹P NMR Signal (ppm)Relative Ratio
Isomer 1100.265%
Isomer 298.635%
Data sourced from studies on the oxidative addition of allylic trifluoroacetates to an iridium complex ligated by cyclometalated triphenylphosphite. nih.gov

These detailed spectroscopic studies have confirmed that the isolated allyliridium complexes are kinetically and chemically competent to be true intermediates in the catalytic cycle. nih.govberkeley.edu

In a different catalytic system, mechanistic studies of a palladium-catalyzed coupling reaction involving allyl trifluoroacetates and a difluorocarbene precursor also led to the successful observation of a key intermediate. Treatment of a palladium(0) complex with the difluorocarbene precursor in the presence of an allyl source resulted in the characterization of the [PdII(Dphephos)]-CF₂allyl intermediate, providing direct evidence for the proposed reaction pathway. chinesechemsoc.orgchinesechemsoc.org

Iridium-Catalyzed Allylic Substitution Reactions

Iridium-catalyzed allylic substitution has emerged as a powerful method for enantioselective bond formation. nih.gov this compound is an effective electrophile in these transformations due to the good leaving group ability of the trifluoroacetate anion. nih.gov These reactions, often catalyzed by metallacyclic iridium complexes derived from phosphoramidite (B1245037) ligands, typically exhibit high regioselectivity for the formation of branched products from linear allylic substrates. nih.gov While many studies focus on allylic carbonates and phosphates, this compound has been shown to be a viable substrate for generating the key allyliridium intermediates necessary for mechanistic investigation. nih.govnih.govescholarship.org

Stereoselective Formation of Allyl Complexes

A critical aspect of iridium-catalyzed allylic substitution is the stereoselective formation of the intermediate (η³-allyl)iridium(III) complexes. The reaction between an iridium(I) precursor and an allylic electrophile, such as this compound, leads to the formation of these allyl complexes. nih.gov When using chiral phosphoramidite ligands and certain substrates, this oxidative addition can generate diastereomeric allyliridium complexes. nih.gov The ability to isolate and study these diastereomers has been fundamental to understanding the reaction mechanism. nih.gov For example, reacting an iridium-ethylene complex with specific allylic trifluoroacetates allowed for the isolation of mixtures of diastereomeric allyliridium complexes, which were essential for subsequent mechanistic studies. nih.gov

Oxidative Addition and Reductive Elimination Steps

Oxidative Addition : The first step involves the oxidative addition of the allylic ester (e.g., this compound) to the iridium(I) center. This step occurs with an inversion of configuration at the carbon center bearing the leaving group. nih.gov Computational and kinetic studies on the oxidative addition of both linear and branched allylic trifluoroacetates have been conducted to understand the energetics and rates of this process. nih.gov

Reductive Elimination : The second step is the nucleophilic attack on the η³-allyl ligand of the iridium(III) intermediate. This is an outer-sphere attack that proceeds with a second inversion of configuration. nih.gov

Origins of Enantioselectivity

The high enantioselectivity observed in many iridium-catalyzed allylic substitutions is a direct consequence of the mechanism of intermediate formation and reaction, rather than a simple Curtin-Hammett scenario. nih.gov Mechanistic studies have revealed that the rates of nucleophilic attack on the less stable diastereomeric allyliridium complex can be orders of magnitude faster than on the more stable diastereomer. nih.gov However, the major enantiomer of the product formed in the catalytic reaction arises from the pathway involving the more stable diastereomeric intermediate. nih.gov

This observation indicates that Curtin-Hammett conditions, which would require rapid equilibration (epimerization) between the diastereomeric allyl intermediates relative to the rate of nucleophilic attack, are not met. nih.gov Instead, the origin of the high enantioselectivity is attributed to a reversible oxidative addition step. The high stereoselectivity of this oxidative addition, which strongly favors the formation of the thermodynamically more stable diastereomeric allyl complex, is what ultimately controls the enantiomeric excess of the final product. nih.gov

Rearrangement Reactions

The trifluoroacetate group, either within the this compound molecule or as a catalyst component, is involved in several types of rearrangement reactions.

One notable example is the palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols, which can be followed by an oxidation to form β-disubstituted-α,β-unsaturated ketones. This rearrangement is effectively catalyzed by palladium(II) trifluoroacetate (Pd(TFA)₂). acs.org

The trifluoroacetate anion is also instrumental in sigmatropic rearrangements. The oxy-Cope rearrangement of certain 1,5-hexadien-3-ols can be achieved under neutral conditions at room temperature using stoichiometric or catalytic quantities of mercury(II) trifluoroacetate (Hg(TFA)₂). scielo.org.bo Similarly, lithium trifluoroacetate has been used to facilitate these transformations. scielo.org.bo

Furthermore, the classic Claisen rearrangement of allyl aryl ethers can be catalyzed by strong acids, including trifluoroacetic acid (TFA). rsc.org In this acid-catalyzed pathway, the reaction involves a highly polar transition state where the degree of proton transfer from the acid to the ether oxygen facilitates the rsc.orgrsc.org-sigmatropic shift. rsc.org The reaction rate is highly dependent on the concentration of TFA. rsc.org

Isomerization Reactions

The isomerization of allylic esters, including this compound, has been a subject of mechanistic studies, often catalyzed by transition metals. Palladium(II) complexes, for instance, have been shown to catalyze the isomerization of allylic esters between isomers, such as the conversion of crotyl trifluoroacetate to 3-buten-2-ol (B146109) trifluoroacetate.

Kinetic studies on the Pd(II)-catalyzed isomerization of allylic esters in acetic acid have revealed that the reaction can proceed through two distinct pathways: one involving simultaneous exchange and isomerization, and another involving isomerization without exchange. nih.gov The latter pathway is proposed to proceed via a 1,3-acetoxonium ion-type intermediate. nih.gov A key finding from these studies is the significant influence of the ester's electronic properties on the reaction rate. The rate of isomerization for this compound is markedly slower than that for analogous acetate (B1210297) or propionate (B1217596) esters. nih.gov This retardation is attributed to the electron-withdrawing nature of the trifluoroacetyl group (CF₃CO), which destabilizes the formation of the proposed positively charged acetoxonium-like intermediate. nih.gov

Theoretical studies have also been conducted to understand the isomerization reactions of substituted allyl trifluoroacetates, such as α-methyl this compound, providing further insight into the reaction mechanisms, often in the context of subsequent rearrangements like the Claisen rearrangement. acs.org Additionally, the kinetics of reactions involving this compound (ATFA) with chlorine atoms have been investigated using relative rate techniques, contributing to the understanding of its atmospheric reactions, which can be considered a form of isomerization and degradation. acs.org

Catalyst/ConditionsSubstrateObservationMechanistic Implication
Palladium(II) Chloride in Acetic AcidThis compoundSlower isomerization rate compared to allyl acetate. nih.govElectron-withdrawing CF₃ group destabilizes the cationic acetoxonium intermediate. nih.gov
Cl atoms (Photo-oxidation)This compound (ATFA)Reaction kinetics studied by relative rate technique. acs.orgProvides data on atmospheric lifetime and reaction pathways. acs.org

Claisen Rearrangement Contexts

The Claisen rearrangement is a powerful nsf.govnsf.gov-sigmatropic rearrangement that converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. researchgate.net While this compound itself is not an allyl vinyl ether, its structural motif as an allylic carboxylate makes it relevant to variants of the Claisen rearrangement, most notably the Ireland-Claisen rearrangement.

The Ireland-Claisen rearrangement involves the reaction of an allylic carboxylate with a strong base to form an enolate, which is then trapped, typically as a silyl (B83357) ketene (B1206846) acetal. researchgate.net This intermediate is structurally analogous to an allyl vinyl ether and undergoes a nsf.govnsf.gov-sigmatropic rearrangement, often at or below room temperature. Subsequent hydrolysis yields a γ,δ-unsaturated carboxylic acid. researchgate.net Given that this compound is an allylic carboxylate, it can be considered a potential substrate for this type of transformation, where the trifluoroacetate group would serve as the precursor to the rearranging system.

Furthermore, trifluoroacetic acid (TFA) itself is frequently used as a solvent and acid catalyst in ortho-Claisen rearrangements of allyl aryl ethers. Current time information in Chatham County, US.researchgate.net In these reactions, TFA promotes the rearrangement through a highly polar transition state. Current time information in Chatham County, US.researchgate.net While this does not directly involve this compound as the reactant, it highlights the role of the trifluoroacetate moiety in facilitating sigmatropic rearrangements. The use of trifluoroacetic anhydride (B1165640) (TFAA) in conjunction with an allyl alcohol can also lead to in situ formation of this compound, which may then participate in subsequent rearrangements.

Rearrangement VariantSubstrate TypeRelevance to this compound
Ireland-Claisen RearrangementAllylic CarboxylateThis compound is an allylic carboxylate and thus a potential precursor for this reaction. researchgate.net
Acid-Catalyzed Claisen RearrangementAllyl Aryl EtherTrifluoroacetic acid is a common catalyst, indicating the utility of the trifluoroacetate environment for this chemistry. Current time information in Chatham County, US.researchgate.net

Radical Reactions

Radical Trifluoroacetylation of Alkenes

While direct radical trifluoroacetylation of alkenes using this compound as the primary radical source is not widely documented, the closely related reagent, trifluoroacetic anhydride (TFAA), is extensively used for this purpose. These reactions provide a strong model for the potential radical reactivity of the trifluoroacetoxy group.

Visible-light-promoted photoredox catalysis has emerged as a powerful method for generating trifluoroacyl radicals from TFAA. nih.gov The process is initiated by a single electron transfer (SET) from an excited photocatalyst to a molecule of TFAA. nih.govchemrxiv.org This forms a radical anion that undergoes fragmentation. The resulting trifluoroacyl radical (•COCF₃) can then add to an alkene. nih.gov This method allows for the direct functionalization of sp² C-H bonds in alkenes, leading to the synthesis of valuable α,β-unsaturated trifluoromethyl ketones. nih.gov

Direct investigation into the radical reactions of this compound itself has been performed in the context of atmospheric chemistry. Studies on the Cl atom-initiated photo-oxidation of this compound (ATFA) show that Cl atoms add to the double bond, initiating a sequence of radical reactions. acs.org This demonstrates that the allyl moiety of ATFA is susceptible to radical addition.

Radical SourceAlkene TypeMethodOutcome
Trifluoroacetic Anhydride (TFAA)Various electron-rich and unactivated alkenesVisible-light photoredox catalysis. nih.govRadical trifluoroacetylation to form α,β-unsaturated trifluoromethyl ketones. nih.gov
Trifluoroacetic Anhydride (TFAA)Arenes, Heteroarenes, AlkenesPhotoredox catalysis with pyridine (B92270) N-oxide. nih.govScalable radical trifluoromethylation via decarboxylation of the intermediate radical. nih.gov
This compound (ATFA)N/A (Reacts with Cl•)Cl atom-initiated photo-oxidation. acs.orgFormation of chlorinated radical adducts and subsequent oxidation products. acs.org

C-O Bond Fragmentation and Trifluoroacetic Anhydride

The key step in the radical trifluoroacetylation of alkenes using trifluoroacetic anhydride (TFAA) is the fragmentation of the C-O bond within the anhydride structure. Following a single electron transfer to TFAA, the resulting radical anion is unstable and fragments, cleaving the (O)C-O bond. nih.gov Mechanistic studies and theoretical calculations suggest this fragmentation preferentially affords a trifluoroacyl radical (•COCF₃) and a trifluoroacetate anion. nih.govchemrxiv.org

Fragmentation of TFAA Radical Anion: [CF₃C(O)OC(O)CF₃]•⁻ → •COCF₃ + CF₃COO⁻

This trifluoroacyl radical is a transient species. It can either be trapped by an alkene to achieve trifluoroacetylation or undergo further fragmentation (decarbonylation) to produce a trifluoromethyl radical (•CF₃) and carbon monoxide (CO), leading to trifluoromethylation products. nih.gov The reaction outcome can often be controlled by adjusting reaction parameters. nih.govnih.gov The use of phenyliodine bis(trifluoroacetate) (PIFA) under photolytic conditions is another method to generate a trifluoroacetoxy radical (CF₃COO•), which can then decarboxylate to the •CF₃ radical, again highlighting the lability of the C-O and subsequent C-C bonds. d-nb.info

This chemistry, thoroughly documented for TFAA, serves as the primary precedent for understanding the potential C-O bond fragmentation of this compound under radical conditions. Homolytic cleavage of the C-O bond in the ester would generate an allyloxy radical and a trifluoroacyl radical, or alternatively, cleavage of the O-allyl bond would produce a trifluoroacetoxy radical and an allyl radical. The study of Cl atom-initiated oxidation of ATFA provides experimental evidence that radical processes can be initiated at the allyl double bond. acs.org

PrecursorConditionFragmentation ProductsSubsequent Reactions
Trifluoroacetic Anhydride (TFAA)Photoredox Catalysis (SET)Trifluoroacyl radical (•COCF₃) and trifluoroacetate anion (CF₃COO⁻). nih.govchemrxiv.orgAddition to alkenes (trifluoroacetylation) or decarbonylation to •CF₃ (trifluoromethylation). nih.gov
Phenyliodine bis(trifluoroacetate) (PIFA)PhotolysisTrifluoroacetoxy radical (CF₃COO•). d-nb.infoDecarboxylation to •CF₃ and CO₂. d-nb.info

Applications of Allyl Trifluoroacetate in Organic Synthesis

Reagent in Diverse Organic Transformations

Allyl trifluoroacetate (B77799) is a versatile reagent employed in a variety of organic transformations. It is notably used in palladium-catalyzed reactions, where it can act as a precursor to nucleophilic allylmetal species. organic-chemistry.orgresearchgate.net For instance, in the presence of a palladium catalyst and a reducing agent like hexamethyldisilane (B74624), allyl trifluoroacetate is converted into an allylsilane in situ. organic-chemistry.orgresearchgate.net This reactive intermediate can then participate in subsequent coupling reactions within the same pot, streamlining synthetic sequences. organic-chemistry.org

One notable application is the palladium-catalyzed three-component reaction for the synthesis of homoallylic amines from aldehydes, anisidine, and this compound. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org This process involves the palladium-catalyzed formation of an allylsilane from this compound, followed by the allylation of an imine, which is formed in situ from the aldehyde and anisidine. organic-chemistry.orgacs.org The trifluoroacetate group in this compound makes it more reactive in palladium(0)-catalyzed allylic substitutions compared to the more common allyl acetate (B1210297). acs.orgacs.org

Furthermore, this compound is utilized in palladium-catalyzed allylic C-H trifluoroacetoxylation of alkenes, where it serves as both the oxidant and the source of the trifluoroacetoxy group. acs.orgacs.org This reaction provides a direct method for the synthesis of other allylic trifluoroacetates from simple alkenes. acs.orgacs.org The compound also participates in rhodium-catalyzed additions of trifluoroacetic acid across allenes, yielding this compound products. nsf.gov

Synthesis of Complex Natural Products

While direct examples of the use of this compound in the total synthesis of specific, complex natural products are not extensively detailed in the provided search results, its utility in constructing key structural motifs found in natural products is evident. The generation of homoallylic alcohols and amines, for which this compound is a key reagent, provides access to building blocks that are ubiquitous in natural product structures. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org For example, the ability to perform vinylogous fluorination on natural product derivatives like farnesol (B120207) highlights its potential in modifying complex bioactive molecules. organic-chemistry.org

Synthesis of Fluorinated Compounds

This compound plays a crucial role in the synthesis of various organofluorine compounds, which are of significant interest in medicinal chemistry and materials science. chinesechemsoc.orgmdpi.com

One of the primary applications is in palladium-catalyzed allylic C-H trifluoroacetoxylation. acs.orgacs.orgnih.gov In this reaction, using an oxidant like PhI(OCOCF3)2, an allylic C-H bond in an alkene is converted to a C-OCOCF3 bond, directly introducing the trifluoroacetate group. acs.orgacs.org This method has been shown to be highly regio- and diastereoselective, particularly for monosubstituted cyclopentenes and cyclohexenes. acs.orgacs.orgnih.gov

This compound also serves as an electrophile in iridium-catalyzed asymmetric allylic fluoroalkylation reactions to produce tertiary allylic fluorides. escholarship.org In these reactions, a soft nucleophile reacts with a 3-fluoro-3-hydrocarbyl allylic electrophile derived from this compound, allowing for the formation of a C-C bond at a fluorine-containing electrophile. escholarship.org

Furthermore, this compound can be used to generate fluorinated 1,3-dienes. chinesechemsoc.org In a palladium(II) difluorocarbene-involved catalytic coupling, allyl trifluoroacetates react with a difluorocarbene precursor to yield these valuable synthetic intermediates. chinesechemsoc.org

The following table summarizes the types of fluorinated compounds synthesized using this compound and the corresponding synthetic methods.

Fluorinated Compound TypeSynthetic MethodCatalyst/ReagentRef.
Allylic TrifluoroacetatesPd-catalyzed allylic C-H trifluoroacetoxylationPd(OAc)₂, PhI(OCOCF₃)₂ acs.orgacs.org
Tertiary Allylic FluoridesIridium-catalyzed allylic fluoroalkylationIridium complex escholarship.org
Fluorinated 1,3-DienesPalladium(II) difluorocarbene couplingPalladium(II) catalyst chinesechemsoc.org
γ-Fluoro-α,β-unsaturated carbonylsSilver-catalyzed vinylogous fluorinationSilver catalyst organic-chemistry.org

Generation of Homoallylic Alcohols and Amines

This compound is a key precursor for the synthesis of homoallylic alcohols and amines, which are important structural motifs in many biologically active molecules and synthetic intermediates. organic-chemistry.orgacs.orgnih.govorganic-chemistry.orgnih.govgla.ac.uk

A significant application is the palladium-catalyzed, one-pot, three-component synthesis of homoallylic amines. organic-chemistry.orgacs.orgnih.govorganic-chemistry.orgorganic-chemistry.org This reaction involves the in situ formation of an allylsilane from this compound and hexamethyldisilane, which then reacts with an imine (generated from an aldehyde and an amine) to yield the desired homoallylic amine. organic-chemistry.orgacs.orgorganic-chemistry.org This method is advantageous as it avoids the pre-formation of the imine and is applicable to a wide range of aldehydes, including aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes. organic-chemistry.org The reaction has been optimized to achieve high yields, even for challenging substrates. organic-chemistry.org

In some cases, particularly with less reactive imines, a competing background Sakurai reaction can lead to the formation of homoallylic alcohols as a byproduct. organic-chemistry.org While this is sometimes a side reaction, the principle can be harnessed for the deliberate synthesis of homoallylic alcohols. Generally, the allylation of aldehydes and ketones to produce homoallylic alcohols is a well-established transformation, and various allylating agents are employed. nih.govgla.ac.uk The reactivity of this compound as a precursor to nucleophilic allyl species makes it relevant in this context. organic-chemistry.orgresearchgate.net For instance, Brønsted acids like trifluoroacetic acid (TFA) can activate allylating reagents to promote the formation of homoallylic alcohols from aldehydes and ketones. nih.gov

The table below presents examples of substrates and yields for the synthesis of homoallylic amines using this compound.

AldehydeAmineYield (%)Ref.
4-Nitrobenzaldehydep-Anisidine (B42471)91 acs.org
4-Chlorobenzaldehydep-Anisidine85 acs.org
4-Fluorobenzaldehydep-Anisidine81 acs.org
Benzaldehydep-Anisidine74 acs.org
Cyclohexanecarboxaldehydep-Anisidine96 organic-chemistry.org

Precursor for Nucleophilic Allylic Species

This compound serves as an effective precursor for the generation of nucleophilic allylic species, which are highly valuable in carbon-carbon bond-forming reactions. organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org A prominent method involves the palladium-catalyzed reaction of this compound with hexamethyldisilane to form an allylsilane. organic-chemistry.orgresearchgate.netorganic-chemistry.org This in situ generation of the allylsilane is a key feature, as it avoids the isolation of this often sensitive reagent. The resulting allylsilane then acts as the nucleophilic allylating agent in subsequent reactions. organic-chemistry.orgresearchgate.net

This strategy is central to the one-pot, three-component synthesis of homoallylic amines, where the generated allylsilane attacks an imine. organic-chemistry.orgacs.orgorganic-chemistry.org The palladium catalyst is crucial for both the formation of the allylsilane and the subsequent allylation of the imine. acs.org This tandem catalytic process demonstrates the utility of this compound in generating a nucleophilic species that can be immediately consumed in a productive coupling reaction. organic-chemistry.org

Role in the Synthesis of Organosilicon Compounds

This compound plays a direct role in the synthesis of organosilicon compounds, particularly allylsilanes. organic-chemistry.orgresearchgate.netnih.gov The palladium-catalyzed reaction between this compound and hexamethyldisilane provides an efficient route to allylsilanes. organic-chemistry.orgresearchgate.net This transformation is a key step in tandem reactions where the allylsilane is generated and used in situ. organic-chemistry.orgacs.orgorganic-chemistry.org

The synthesis of allylsilanes is significant because these compounds are versatile reagents in their own right, participating in a wide range of reactions such as the Hosomi-Sakurai reaction. wikipedia.orgacs.orgnih.gov The ability to generate them directly from a stable and reactive precursor like this compound enhances their accessibility and utility in organic synthesis. organic-chemistry.orgresearchgate.net

Use in Polymerization Processes

This compound and its derivatives are utilized in the field of polymer chemistry, particularly in coordination polymerization. The complex bis[(η3-allyl)(trifluoroacetato)nickel], which incorporates the allyl and trifluoroacetate moieties, has been identified as a highly active initiator for the 1,4-polymerization of butadiene. acs.orggoogle.com This system can exhibit characteristics of a "living" polymerization, allowing for control over the polymer's molecular weight and structure. acs.org

More recently, research has focused on the coordinative chain transfer polymerization (CCTP) of butadiene using π-allyl Nickel(II) trifluoroacetate in the presence of chain transfer agents like magnesium or aluminum alkyls. acs.orgumons.ac.beumons.ac.be This approach allows for the one-pot synthesis of branched polybutadiene (B167195) by forming polymer chains with a terminal conjugated diene moiety that can be reinserted into another growing chain. acs.orgumons.ac.be

The trifluoroacetate ligand influences the stereoselectivity of the polymerization, with an increase in 1,4-trans enchainments observed in some systems. umons.ac.be Additionally, this compound itself can be involved in copolymerizations. For example, its copolymerization with vinyl acetate can yield polyvinyl esters with tunable thermal properties. researchgate.net

The table below highlights the role of this compound and related complexes in polymerization.

Polymerization TypeMonomerCatalyst/InitiatorKey FeatureRef.
Living Coordination PolymerizationButadienebis[(η3-allyl)(trifluoroacetato)nickel]Controlled polymerization acs.org
Coordinative Chain Transfer Polymerization (CCTP)Butadieneπ-allyl Nickel(II) trifluoroacetate / Mg or Al alkylsSynthesis of branched polybutadiene acs.orgumons.ac.beumons.ac.be
CopolymerizationVinyl AcetateNot specifiedTunable thermal properties of resulting polymer researchgate.net

Synthesis of Poly(N,N-diallyl-N-methylammonium trifluoroacetate)

The synthesis of high-molecular-weight Poly(N,N-diallyl-N-methylammonium trifluoroacetate) has been successfully achieved via radical polymerization. researchgate.net Research has outlined two primary methods for this synthesis: the polymerization of an equimolar mixture of N,N-diallyl-N-methylamine (DAMA) and trifluoroacetic acid (TFA) in an aqueous solution, or the polymerization of the pre-synthesized N,N-diallyl-N-methylammonium trifluoroacetate salt (DAMA·TFA). researchgate.netcas.cz

A critical factor for achieving high molecular weight in the radical polymerization of diallyl monomers like DAMA is the protonation of the monomer. researchgate.netcas.cz ¹H NMR spectroscopy data confirms that under these reaction conditions, the DAMA molecules exist in their protonated form. researchgate.net This protonation is essential for overcoming the common issue of degradative chain transfer that typically leads to low molecular weight oligomers in diallylamine (B93489) polymerization. cas.cz

The synthesis can be initiated using thermal or photo-induced methods. researchgate.net For instance, high-molecular-weight polymers have been prepared through thermal polymerization at temperatures of 30°C and 50°C, as well as by photo-initiation at 21°C. researchgate.net A patent for polydiallylamines outlines a specific preparation method starting from the DAMA·TFA monomer salt. google.com This method involves dissolving the salt in water with an initiator, degassing the solution, and allowing the polymerization to proceed under controlled temperature conditions. google.com The resulting polymers have been reported with weight-average molecular masses (Mw) as high as 65,000 g/mol . google.com

Table 1: Example of Polymerization of N,N-diallyl-N-methylammonium trifluoroacetate (DAMA·TFA) Data sourced from patent information. google.com

ParameterValue
Reactant N,N-diallyl-N-methylammonium trifluoroacetate (DAMA·TFA)
Initiator Persulfate initiator (PSA)
Solvent Distilled Water
Monomer Amount 45.00 g (0.2 mol)
Initiator Amount 0.1135 g
Final Volume 100 ml
Resulting Polymer Poly(N,N-diallyl-N-methylammonium trifluoroacetate)
Weight-Average Molecular Mass (Mw) 65,000 g/mol

Kinetic Studies of Radical Polymerization

Kinetic studies of the radical polymerization of protonated diallylammonium monomers, such as N,N-diallyl-N-methylammonium trifluoroacetate, have revealed unique mechanistic features that enable the formation of high-molecular-weight polymers. researchgate.netnih.gov A key finding is that the chain termination process is controlled by a bimolecular mechanism, specifically the recombination of macroradicals. researchgate.net

One of the most significant aspects of this polymerization is the transformation of what is typically a degradative chain transfer to the monomer into an effective chain transfer process. researchgate.netgoogle.com In conventional radical polymerization of allyl compounds, chain transfer to the monomer produces a stable allyl radical, which is slow to re-initiate polymerization, thus limiting the polymer's molecular weight. cas.cz However, in the case of protonated diallylammonium monomers, the protonated diallyl transfer radical undergoes an intramolecular cyclization. researchgate.netnih.gov This cyclization transforms it into a chain propagation radical, which can efficiently continue the polymer chain growth. researchgate.netnih.gov A distinct feature of this process is the formation of a terminal vinyl group on the polymer. nih.gov

The rate of polymerization and the final molecular weight of the polymer can be controlled by adjusting key reaction parameters. researchgate.netnih.gov Studies have shown that the degree of polymerization is significantly dependent on both the initiator concentration and the reaction temperature, with temperature influencing the probability of the chain transfer reaction. researchgate.netnih.gov The kinetics of monomer consumption and polymer accumulation have been studied in situ using ¹Н NMR spectroscopy at temperatures between 30–50°С. researchgate.net

Table 2: Summary of Kinetic Findings for the Radical Polymerization of Protonated Diallylammonium Monomers

Kinetic AspectFindingCitation
Chain Termination Controlled by a bimolecular mechanism (recombination of macroradicals). researchgate.net
Chain Transfer Degradative chain transfer to monomer is transformed into effective chain transfer. researchgate.net
Mechanism Involves intramolecular cyclization of the protonated diallyl transfer radical to form a new propagation radical. researchgate.netnih.gov
Controlling Factors Polymerization rate and molecular weight are dependent on initiator concentration and temperature. researchgate.netnih.gov

Spectroscopic Characterization and Computational Studies in Research

Spectroscopic Analysis of Allyl Trifluoroacetate (B77799) and its Derivatives

Spectroscopic methods are fundamental to the characterization of allyl trifluoroacetate and its reaction products. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly crucial in providing detailed structural and mechanistic information.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum displays characteristic absorption bands that confirm its structure. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The fingerprint region contains complex absorptions that are unique to the molecule as a whole. oregonstate.edu

Key vibrational modes for this compound include the stretching of the carbonyl group (C=O), the C-O single bond, and the C-F bonds of the trifluoromethyl group. The presence of the allyl group is confirmed by the C=C double bond and C-H bond stretches. nih.govresearchgate.netacs.orgnist.gov The analysis of these characteristic peaks allows for the structural confirmation of the ester. researchgate.net For instance, in studies of the photo-oxidation of this compound, GC-IR has been used to identify the reaction products. researchgate.netacs.org

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹)
C=O Stretch ~1780
C-O Stretch ~1220
C-F Stretch ~1160
C=C Stretch ~1650
=C-H Stretch ~3090

Note: The exact wavenumbers can vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed structural information and for probing reaction mechanisms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative. nih.govtcichemicals.comspectrabase.com

The ¹H NMR spectrum provides information about the different proton environments in the molecule. The signals for the allylic protons are typically found in distinct regions of the spectrum, and their splitting patterns (multiplicity) reveal the number of neighboring protons. nih.gov

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. nih.gov The carbonyl carbon and the carbons of the trifluoromethyl group have characteristic chemical shifts. rsc.orgacs.org Quantitative ¹³C NMR can be used to determine the ratios of compounds in a mixture. acs.org

¹⁹F NMR is particularly useful for compounds containing fluorine, such as this compound. It provides a direct way to observe the trifluoromethyl group and can be used to monitor reactions involving this part of the molecule. nih.govspectrabase.comrsc.org

In the study of reaction mechanisms, it is often necessary to characterize transient intermediates that are unstable at room temperature. Low-temperature NMR spectroscopy allows for the observation and characterization of these species by slowing down the reaction rates. core.ac.ukox.ac.uk

For example, in studies of palladium-catalyzed allylic amination, low-temperature ¹H NMR has been used to detect and characterize allylpalladium(IV) complex intermediates. researchgate.net Similarly, low-temperature NMR has been employed to study the dynamic processes in solution for various allyl-metal complexes, providing insights into their fluxional behavior. researchgate.netresearchgate.net The study of (allyl)Ni(II) complexes in diene polymerization has also benefited from low-temperature NMR to observe key intermediates. core.ac.uk

NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions over time, allowing for the determination of reaction kinetics. lsu.edu In the context of polymerization, NMR can be used to determine the rate of monomer consumption and the formation of the polymer. core.ac.ukumons.ac.be

For instance, in the polymerization of butadiene initiated by bis(η³-allylnickel(II) trifluoroacetate), NMR studies have been crucial in understanding the mechanism, including the coordination of the monomer and the structure of the resulting polymer. uliege.be The kinetics of polymerization of diazoacetates initiated by (cyclopentadienyl)(π-allyl)palladium(II) have also been investigated in detail using NMR, revealing characteristics of slow initiation and rapid propagation. acs.org Furthermore, operando NMR spectroscopy has been used to follow the kinetic phases of palladium-catalyzed aerobic allylic acetoxylation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Assignments

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful complement to experimental studies by offering a theoretical framework to understand and predict the behavior of molecules and their reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and energetics of molecules, making it an invaluable tool for studying reaction mechanisms. mdpi.commdpi.compku.edu.cn DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. wiley.comrsc.org

In the context of reactions involving trifluoroacetate, DFT has been used to rationalize reaction rates and selectivities. wiley.com For example, DFT studies on the trifluoroacetoxylation of allenes catalyzed by a bimetallic rhodium complex helped to explain why C-O reductive elimination is favored, leading to the formation of this compound. nsf.gov DFT calculations have also been employed to investigate the regioselectivity of palladium-catalyzed allylic substitution reactions, where trifluoroacetate can act as a nucleophile. nih.gov Furthermore, DFT has been used to explore the mechanisms of aza-Michael additions catalyzed by ionic liquids containing the trifluoroacetate anion. scielo.br These computational studies provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. mdpi.comrsc.orgscielo.brresearchgate.netrsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Allylbenzene
Allyl lactide
Atropine
Benzoquinone
Benzyl alcohol
Butadiene
Camphor
Cinnamaldehyde
Crotylpalladium complex
Cyclopentadienyl)(π-allyl)palladium(II)
1,3-Cyclohexadiene
2,3-Dimethyl-1,3-butadiene
3,5-Dimethylphenol
2,5-Dimethylphenol
Ethylene
Fenchone
Hyoscyamine
Imidazolidone
Isoprene
Mesitylene
Propene
Styrene
Trifluoroacetic acid

Modeling of Transition States and Energetics

Computational studies, particularly using density functional theory (DFT) and higher-level methods, have been instrumental in understanding the reactivity of this compound. These studies provide insight into the geometries, energies, and vibrational frequencies of reactants, transition states, intermediates, and products involved in its reactions. researchgate.net

One significant area of research has been the atmospheric photo-oxidation of this compound (ATFA) initiated by chlorine atoms. researchgate.netacs.org The energetics and thermochemistry of these reactions have been modeled to predict reaction pathways and kinetics. For the reaction of ATFA with Cl atoms, computational evaluations were performed at the CCSD(T)/cc-pVTZ//MP2/6-311++G(d,p) level of theory. acs.orgnih.gov The kinetics were assessed using Canonical Variational Transition State theory (CVT) combined with Small Curvature Tunneling (SCT) corrections over a temperature range of 200-400 K. researchgate.netacs.org These computational results complement experimental findings from relative rate techniques, which determined the temperature-dependent Arrhenius expression for the reaction. acs.org

Table 1: Experimental and Computational Kinetic Parameters for the Reaction of this compound (ATFA) with Cl Atoms

Parameter Value Temperature Range (K) Method Source
Arrhenius Expression k = (9.03 ± 1.92) × 10⁻¹² exp((883 ± 65)/T) cm³ molecule⁻¹ s⁻¹ 268–363 Relative Rate (RR) acs.org
Rate Coefficient at 298 K k = (1.75 ± 0.21) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ 298 Smog Chamber/GC acs.org
Computational Evaluation - 200-400 CCSD(T)/cc-pVTZ//MP2/6-311++G(d,p) with CVT/SCT acs.orgnih.gov

Computational modeling has also been crucial in elucidating the regioselectivity of iridium-catalyzed allylic substitution reactions where this compound serves as the electrophile. nih.gov DFT calculations were used to investigate the transition states for the formation of both branched and linear products. These studies revealed that noncovalent interactions, specifically C—H⋯O interactions between the ligand and the trifluoroacetate nucleophile, play a major role in controlling regioselectivity. nih.gov The transition state leading to the branched product was found to be stabilized by these weak, attractive interactions, making it energetically more favorable. nih.gov For the reaction with a dimethylmalonate (B8719724) nucleophile, the computed energy difference between the transition states for the branched and linear products was smaller, though still favoring the branched isomer. nih.gov

Table 2: Computed Relative Transition State Energies in Iridium-Catalyzed Allylic Substitution

Nucleophile Product Type Relative Energy (kcal/mol) Controlling Factor Source
Trifluoroacetate Branched Lower Energy C—H⋯O Interactions nih.gov
Trifluoroacetate Linear Higher Energy C—H⋯O Interactions nih.gov
Dimethylmalonate Anion Branched -0.7 (Lower Energy) Steric/Electronic Factors nih.gov
Dimethylmalonate Anion Linear 0 (Reference) Steric/Electronic Factors nih.gov

Environmental Chemistry and Atmospheric Degradation Studies

Atmospheric Oxidation by Hydroxyl Radicals (OH) and Chlorine Atoms (Cl)

The dominant removal process for allyl trifluoroacetate (B77799) from the atmosphere during the day is its reaction with hydroxyl (OH) radicals, while reaction with chlorine (Cl) atoms can be significant in marine and coastal areas.

The reaction with OH radicals is initiated by the addition of the radical to the carbon-carbon double bond of the allyl group. This is a common pathway for the atmospheric degradation of unsaturated organic compounds. The rate of this reaction is a key parameter in determining the atmospheric lifetime of allyl trifluoroacetate.

Similarly, chlorine atoms react with this compound primarily through addition to the double bond. This reaction pathway is competitive with the OH radical reaction, especially in regions with higher concentrations of chlorine atoms, such as coastal and industrial areas.

Identification of Atmospheric Degradation Products

The atmospheric degradation of this compound leads to the formation of several oxidation products. While direct experimental studies on the products of the OH radical reaction with this compound are limited, strong evidence from analogous compounds, such as allyl acetate (B1210297), suggests the formation of specific products.

Based on the well-understood mechanism of OH-initiated oxidation of allyl acetate, the primary products expected from the reaction of OH radicals with this compound are trifluoroacetoxyacetaldehyde (CF₃C(O)OCH₂CHO) and formaldehyde (HCHO) . This occurs through the formation of an unstable intermediate that rapidly decomposes.

For the reaction initiated by chlorine atoms, experimental studies have identified the major products. The reaction proceeds via the addition of a chlorine atom to the double bond, followed by reaction with molecular oxygen and subsequent decomposition. The identified products from the Cl-initiated oxidation of this compound include chloroacetaldehyde (CH₂ClCHO) , trifluoroacetyl chloride (CF₃C(O)Cl) , and formaldehyde (HCHO) .

A plausible reaction mechanism for the Cl-atom-initiated oxidation involves the formation of a chloroalkoxy radical which then undergoes C-C bond scission.

Reaction Kinetics and Temperature Dependence

The rates of the reactions of this compound with both OH radicals and Cl atoms have been studied, and their dependence on temperature has been determined. These kinetic parameters are essential for modeling the atmospheric lifetime and transport of the compound.

The temperature-dependent kinetics of the reaction of this compound with OH radicals have been measured using techniques such as Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF). nih.gov

For the reaction with chlorine atoms, the kinetics have been investigated using the relative rate technique coupled with gas chromatography (GC). noaa.govacs.org This research has shown a negative temperature dependency for this reaction, meaning the reaction rate increases as the temperature decreases. noaa.govacs.org The Arrhenius expression for the reaction of this compound with Cl atoms has been determined to be k(T) = (9.03 ± 1.92) × 10⁻¹² exp((883 ± 65)/T) cm³ molecule⁻¹ s⁻¹ over the temperature range of 268–363 K. noaa.govacs.org

Interactive Data Table: Reaction Rate Coefficients for this compound

ReactantTemperature (K)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Technique
OH Radical268 - 363Temperature-dependent data availablePLP-LIF nih.gov
Cl Atom298(2.20 ± 0.48) x 10⁻¹⁰RR-GC noaa.govacs.org
Cl Atom268 - 363k(T) = (9.03 ± 1.92) × 10⁻¹² exp((883 ± 65)/T)RR-GC noaa.govacs.org

Protecting Group Chemistry Involving Trifluoroacetates

General Concept of Trifluoroacetyl as a Protecting Group

The trifluoroacetyl group is utilized as a protecting group for various functional groups in organic synthesis. iaea.org Trifluoroacetamides, for instance, are formed when a trifluoroacetyl group protects an amine. organic-chemistry.org This protection strategy is relevant in the synthesis of complex molecules, including peptides. nih.govnih.gov However, the use of the specific molecule, Allyl trifluoroacetate (B77799), as the reagent for introducing this protecting group or as a protecting group itself is not described in the context of this general concept. A known issue in solid-phase peptide synthesis is the unintended trifluoroacetylation of the N-terminal amino group, which is considered a side reaction that can terminate the peptide chain growth. nih.gov This side reaction often occurs when trifluoroacetic acid (TFA) is used for the deprotection of other groups, such as the Boc group. nih.gov

Protection of Amine and Hydroxyl Groups

The trifluoroacetyl group can serve as a protecting group for both amines and hydroxyl groups. organic-chemistry.org Trifluoroacetylation of these functional groups can be achieved using reagents like trifluoroacetic anhydride (B1165640). organic-chemistry.org While Allyl trifluoroacetate contains a trifluoroacetyl moiety, the scientific literature reviewed does not indicate its use for the protection of amine and hydroxyl groups in synthetic schemes.

Trifluoroacetylation in Peptide Synthesis

Scientific literature does not support the use of this compound in peptide synthesis as a protecting group strategy. The trifluoroacetyl group itself is generally avoided as a primary protecting group for the alpha-amino group of amino acids in peptide synthesis due to the harsh conditions often required for its removal, which can be detrimental to the peptide chain. As mentioned, it is more commonly encountered as a cause of a problematic side reaction. nih.gov

There is no available data in the reviewed literature concerning the orthogonality of an "this compound" protecting group with other common protecting groups like Fmoc and tBoc, as its use as a protecting group in this context is not established. In principle, for a protecting group to be orthogonal, its removal conditions must not affect other protecting groups present in the molecule. google.com

The cleavage of a trifluoroacetyl group from an amine (forming a trifluoroacetamide) typically requires basic conditions. iaea.org Mild basic conditions are often employed for its removal. iaea.org However, these conditions are not described in the context of cleaving a protecting group derived from this compound in peptide synthesis.

Allyl-Based Protecting Groups in Synthesis

Allyl-based protecting groups are a versatile class of protecting groups used in organic synthesis, including peptide and carbohydrate chemistry. wikidot.comthaiscience.info The allyl group can be used to protect a variety of functional groups, such as hydroxyls, amines, and carboxylic acids. wikidot.com

A key advantage of allyl-based protecting groups is their unique cleavage conditions, which imparts orthogonality with many other common protecting groups. wikidot.comthaiscience.info For instance, the allyloxycarbonyl (Alloc) group is a well-known protecting group for amines. thaiscience.info The Alloc group is stable under both the acidic conditions used to remove tBoc groups and the basic conditions used to remove Fmoc groups. thaiscience.info This makes it an excellent choice for strategies that require selective deprotection of a specific site in a complex molecule. thaiscience.info

The removal of allyl-based protecting groups is typically achieved through palladium-catalyzed reactions. wikidot.comthaiscience.info A common method involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger like morpholine, dimedone, or tributyltin hydride. thaiscience.infouchicago.edu These mild and specific cleavage conditions are a hallmark of allyl protecting group chemistry.

In peptide synthesis, the Alloc group is particularly useful for the protection of the side chains of amino acids like lysine (B10760008) or ornithine. thaiscience.info This allows for the selective deprotection and subsequent modification of the side chain while the peptide is still attached to the solid support. thaiscience.info This strategy is valuable for the synthesis of branched, cyclic, or labeled peptides. thaiscience.info

Q & A

Q. What are the common synthetic applications of allyl trifluoroacetate in transition metal-catalyzed reactions?

this compound is widely used as an electrophilic allylating agent in Pd- and Ir-catalyzed allylic substitution reactions. For example, in Pd(0)-catalyzed Tsuji-Trost reactions, it reacts with nucleophiles (e.g., amines) to form allylic amines. The trifluoroacetate leaving group facilitates oxidative addition to the metal center, generating π-allyl intermediates critical for regioselective bond formation . It is also employed in Au-catalyzed hydroazidation of allenes, where it forms allyl azides and trifluoroacetate byproducts under acidic conditions .

Q. How does solvent choice influence reaction outcomes in this compound-mediated transformations?

Solvent polarity and coordinating ability significantly impact reaction efficiency and selectivity. In aqueous TPGS-750-M micellar media, this compound undergoes side reactions (e.g., hydrolysis or undesired nucleophilic attack), yielding byproducts like 2,2,2-trifluoro-1-(4-phenylpiperazin-1-yl)ethan-1-one (38% yield). In contrast, non-polar solvents like 1,4-dioxane favor the desired allylic amination product (36% yield) due to reduced solvolysis . Methodological optimization should include solvent screening and monitoring by 1H NMR^1 \text{H NMR}, 19F NMR^{19} \text{F NMR}, and GC-MS.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to track reaction progress and confirm stereochemistry (e.g., δ=68.76ppm\delta = -68.76 \, \text{ppm} for trifluoroacetate in 19F NMR^{19} \text{F NMR}) .
  • GC-MS : For quantifying volatile products and assessing purity (e.g., m/z 257.8 for trifluoroacetate derivatives) .
  • Conductivity/UV-Vis spectroscopy : To monitor kinetics of Pd(0) complex formation and decomposition in real time .

Advanced Research Questions

Q. What factors govern regioselectivity and stereoselectivity in Ir-catalyzed allylic substitutions using this compound?

Regioselectivity arises from the electronic and steric properties of the Ir catalyst and substrate. For example, branched allyl trifluoroacetates react with chiral Ir(I) ethylene complexes (e.g., 1a-(S,S,S) ) to form diastereomeric allyl-Ir intermediates. At −40°C, the less stable diastereomer 2f-TFA-(S,S,S,R) forms initially but equilibrates to the thermodynamically favored 2f-TFA-(S,S,S,S) over hours. At 25°C, only the stable diastereomer is observed, indicating temperature-dependent kinetic vs. thermodynamic control . Stereoselectivity is further influenced by the oxidative addition step, which proceeds with inversion of configuration, as shown by deuterium-labeling studies .

Q. How do kinetic studies elucidate the mechanism of Pd(0)-catalyzed reactions involving this compound?

Conductivity and UV spectroscopy reveal that the rate of cationic π-allyl-Pd complex formation ((η3-C3H5)Pd(PPh3)2+(\eta^3\text{-C}_3\text{H}_5)\text{Pd}(\text{PPh}_3)_2^+) matches the rate of Pd(0) disappearance (k1appk_{1}^{\text{app}}), independent of this compound concentration (0.05–0.16 mM). This suggests a rapid ionization step from the η2\eta^2-intermediate, making k2k_2 (ionization rate) unmeasurable under standard conditions. Such studies require stopped-flow techniques or low-temperature experiments to capture transient intermediates .

Q. What computational methods predict reaction pathways for this compound in organometallic systems?

Density Functional Theory (DFT) calculations explain regioselectivity in Pd-catalyzed reactions. For example, allylpalladium complexes ligated by PPh3_3 react with trifluoroacetate to favor branched products over linear ones due to lower transition-state energies for nucleophilic attack at the branched position. These findings align with experimental selectivity ratios and guide catalyst design .

Q. How do temperature and catalyst loading affect diastereomeric outcomes in stoichiometric oxidative additions?

Lower temperatures (−40°C) stabilize kinetic products (e.g., 2f-TFA-(S,S,S,R) ), while higher temperatures (25°C) drive equilibration to thermodynamic products ( 2f-TFA-(S,S,S,S) ). Catalyst loading (2–4 mol%) impacts conversion rates but not equilibrium ratios. Monitoring via 1H NMR^1 \text{H NMR} integration of allyl proton signals (syn vs. anti to the metal center) is critical for quantifying diastereomer distributions .

Methodological Recommendations

  • Kinetic Analysis : Use UV/conductivity probes for real-time monitoring of metal complex dynamics .
  • Stereochemical Probes : Employ deuterium-labeled substrates and 1H NMR^1 \text{H NMR} to track configuration changes during oxidative addition .
  • Solvent Optimization : Compare polar vs. non-polar media to balance reaction efficiency and byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.